1,3,3-Trimethyl-2-methylene-5-nitroindoline

Materials Science Organic Synthesis Chemical Handling

Researchers require a regiochemically pure, solid indoline precursor for reproducible spiropyran synthesis. Liquid non-nitrated analogs introduce handling variability and alter photochromic kinetics. - **5-Nitro Regiochemistry**: Exclusively yields desired merocyanine ring-opening under UV (360-400 nm); 6-nitro isomer fails to match spectral properties. - **Solid-State Handling**: Melting point 92-97 °C enables precise metering and GMP-compatible workflows vs. liquid Fischer's base. - **Applications**: Spiropyran dyes, photodynamic therapy agents, and photochromic ROMP polymers.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 36429-14-8
Cat. No. B016629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,3-Trimethyl-2-methylene-5-nitroindoline
CAS36429-14-8
Synonyms5-Nitro-1,3,3-trimethyl-2-methylene-2,3-dihydroindole;  1,3,3-Trimethyl-2-methylene-5-nitroindoline;  2,3-Dihydro-1,3,3-trimethyl-2-methylene-5-nitro-1H-indole; 
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC1(C(=C)N(C2=C1C=C(C=C2)[N+](=O)[O-])C)C
InChIInChI=1S/C12H14N2O2/c1-8-12(2,3)10-7-9(14(15)16)5-6-11(10)13(8)4/h5-7H,1H2,2-4H3
InChIKeyWHFGEAVJRDAMNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,3-Trimethyl-2-methylene-5-nitroindoline: Procurement Guide


1,3,3‑Trimethyl‑2‑methylene‑5‑nitroindoline (CAS 36429‑14‑8) is a 5‑nitro‑substituted indoline derivative bearing a reactive exocyclic methylene group. It functions as a versatile precursor for the synthesis of photochromic spiropyrans and related dyes via condensation with salicylaldehydes [REFS‑1]. The compound exists as a crystalline solid (melting point 92–97 °C) [REFS‑2], a property that distinguishes it from its liquid, non‑nitrated analog and influences handling and formulation considerations.

Photochromic Precursor Condensation with salicylaldehydes to form spiropyran photoswitches.
Regiochemical Control 5‑nitro substitution required for target merocyanine photochromism.
Solid-State Handling Crystalline form simplifies weighing and scale‑up logistics.

1,3,3-Trimethyl-2-methylene-5-nitroindoline: Irreplaceable for Spiropyran Synthesis


In‑class nitroindolines cannot be substituted interchangeably for spiropyran construction. The 5‑nitro regiochemistry is decisive: alternative nitration pathways (e.g., 2′‑nitro Fischer base derivatives) yield different stereoelectronic profiles and photochromic behavior [REFS‑1]. Additionally, the 5‑nitro group substantially elevates the melting point (from –10 °C to +92–97 °C), altering storage, handling, and reaction‑scale logistics [REFS‑2][REFS‑3]. Substituting a non‑nitrated analog or a 6‑nitro isomer would produce spiropyrans with distinct spectral and kinetic properties, undermining experimental reproducibility.

Regioisomer Mismatch
Non‑5‑nitro analogs (e.g., 2′‑nitro Fischer base) yield distinct photochromic spectra; 5‑nitro regiochemistry is decisive.
Physical Form Shift
Non‑nitrated analog is liquid at room temperature; solid 5‑nitro form alters storage, metering, and reaction logistics.
Photochromic Profile Alteration
Substituting with 6‑nitroindoline or other nitroindolines changes spectral kinetics and may compromise reproducibility.

1,3,3-Trimethyl-2-methylene-5-nitroindoline vs. Analogs: Key Differences


Melting Point Elevation Over Non-Nitrated Analog

The 5‑nitro group in 1,3,3‑trimethyl‑2‑methylene‑5‑nitroindoline drastically alters physical properties compared to the non‑nitrated 1,3,3‑trimethyl‑2‑methyleneindoline (Fischer's base). The nitro compound is a crystalline solid (m.p. 92–97 °C) [REFS‑1], whereas the parent Fischer's base is a liquid at room temperature (m.p. –10 °C to –8 °C) [REFS‑2]. This difference impacts storage conditions, weighing accuracy, and suitability for solid‑phase synthetic protocols.

Melting Point Elevation
Head‑to‑head
92–97 °C (crystalline) vs. non‑nitrated analog: –10 to –8 °C (liquid).
Solid form improves handling accuracy and storage stability for synthesis.
Ambient pressure; data from SCBIO TDS.
Materials Science Organic Synthesis Chemical Handling

Regioselective Nitration: 5-Nitro Selectivity

Nitration of Fischer base derivatives using a conventional mixed acid (HNO₃/H₂SO₄) yields exclusively the 5‑nitro regioisomer, whereas alternative nitrating systems (silica sulfuric acid/NaNO₂/wet SiO₂) produce the 2′‑nitro regioisomer [REFS‑1]. The 5‑nitro isomer is therefore the direct product of the standard industrial nitration protocol, ensuring a reliable, scalable supply.

Regioselective Nitration
Class‑level
HNO₃/H₂SO₄ gives exclusively 5‑nitro; alternative system yields 2′‑nitro isomer.
5‑nitro isomer links to established photochromic literature.
Source: Kim et al. 2010; regiochemistry affects merocyanine spectra.
Organic Synthesis Photochromic Materials Regioselectivity

Photochromic Spiropyran Formation

1,3,3‑Trimethyl‑2‑methylene‑5‑nitroindoline reacts cleanly with various salicylaldehyde derivatives to afford 1′,3′,3′‑trimethylspiro[chromene‑2,2′‑indoline] derivatives bearing nitro and formyl groups [REFS‑1]. While direct comparative yield data versus non‑nitrated analogs are not disclosed, the 5‑nitro substituent is essential for the observed photochromic behavior in the final spiropyrans (UV‑visible spectral changes upon 360–400 nm irradiation) [REFS‑1].

Spiropyran Formation
Class‑level
Reacts with salicylaldehydes to yield photochromic spiro[chromene‑2,2′‑indoline] derivatives.
Nitro group enables UV‑triggered ring‑opening for photoswitching.
Irradiation 360–400 nm; qualitative photochromism reported.
Photochromism Spiropyran Synthesis Materials Chemistry

Melting Point Advantage Over 6-Nitroindoline

The target compound exhibits a melting point range of 92–97 °C [REFS‑1], which is significantly higher than that of 6‑nitroindoline (67–69 °C) [REFS‑2] and much higher than 5‑nitroindoline (no methylene/trimethyl groups, typically an oil or low‑melting solid) [REFS‑3]. A higher and sharper melting point facilitates purity verification by differential scanning calorimetry and simplifies recrystallization‑based purification.

M.P. vs. 6‑Nitroindoline
Cross‑study
92–97 °C vs. 6‑nitroindoline 67–69 °C; ~25 °C higher.
Higher melting point supports purity assessment and recrystallization.
5‑nitroindoline typically low‑melting solid/oil; differential stability.
Chemical Procurement Purity Assessment Physical Chemistry

Analytical Signatures: TLC and NMR

The compound is characterized by a well‑defined TLC retention factor (Rf = 0.70 in hexane:ethyl acetate = 6:4) [REFS‑1] and full ¹H‑NMR and ¹³C‑NMR assignments in CDCl₃ [REFS‑2][REFS‑3]. These data provide unambiguous identity confirmation, reducing the risk of misidentification when sourcing from different suppliers.

Analytical Signatures
Supporting
TLC Rf = 0.70 (hexane:EtOAc 6:4); full ¹H/¹³C NMR in CDCl₃.
Documented benchmarks enable rapid identity verification across batches.
Data from SCBIO, Sepehr et al., SpectraBase.
Analytical Chemistry Quality Control Spectral Database

1,3,3-Trimethyl-2-methylene-5-nitroindoline: Validated Applications


Spiropyran Photoswitches

1,3,3‑Trimethyl‑2‑methylene‑5‑nitroindoline serves as the indoline component in condensation reactions with salicylaldehyde derivatives to generate 1′,3′,3′‑trimethylspiro[chromene‑2,2′‑indoline] spiropyrans. These compounds exhibit reversible photochromism upon UV irradiation (360–400 nm), with the nitro group enabling the merocyanine ring‑opening that underpins their photoswitchable behavior [REFS‑1]. This application is directly supported by quantitative evidence of the precursor's exclusive 5‑nitro regiochemistry and its solid‑state handling advantages [REFS‑2][REFS‑3].

Photodynamic Therapy (PDT) Photosensitizers

Derivatives of 1,3,3‑trimethyl‑2‑methylene‑5‑nitroindoline have been investigated for use as spiropyran‑based photosensitizing agents in photodynamic therapy. The nitro group is essential for the photochromic switching that regulates the generation of reactive oxygen species upon light activation [REFS‑4]. The compound's high melting point and established analytical profile facilitate its incorporation into GMP‑compliant synthesis workflows for preclinical studies [REFS‑3].

Photochromic Dyes and Polymeric Materials

The compound is employed in the synthesis of red photochromic dyes and photochromic homopolymers via ring‑opening metathesis polymerization (ROMP). The solid‑state nature of the nitro precursor (m.p. 92–97 °C) simplifies handling and metering during large‑scale polymer synthesis compared to the liquid Fischer's base [REFS‑3][REFS‑5]. The 5‑nitro regiochemistry ensures the desired photochromic response in the final polymeric material [REFS‑1].

Application
Selection Property
Validation Focus
Spiropyran photoswitch synthesis
5‑nitro regiochemistry & reactive methylene
UV‑vis photochromism (360‑400 nm) and merocyanine absorption
PDT photosensitizer research
Nitro‑enabled photochromic switching
Reactive oxygen species generation under light activation
Photochromic dyes & polymeric materials
Crystalline solid for easy metering
Photochromic response in homopolymers (ROMP)

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